![molecular formula C10H18N2O4 B2615666 (9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid CAS No. 2007916-14-3](/img/structure/B2615666.png)
(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid
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Overview
Description
“(9aS)-octahydro-1H-pyrido[1,2-a]piperazine” is a type of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Oxalic acid, also known as ethanedioic acid, is an organic compound with the formula C2H2O4. It’s a colorless crystalline solid that forms a colorless solution in water .
Synthesis Analysis
The synthesis of oxalic acid can be achieved via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex . Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .Molecular Structure Analysis
The molecular structure of oxalic acid plays a critical role in the closest packing in the structures of the acid and anhydrous and aqueous metal salts . The Co(III)-COOH bonds in the dinuclear hydroxycarbonylcobalt(III) complex can be feasibly photocleaved, leading to the formation of oxalic acid .Chemical Reactions Analysis
In a titration, a carefully measured volume of a solution of known concentration is added to a measured volume of a solution containing a compound whose concentration is to be determined . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .Physical And Chemical Properties Analysis
Oxalic acid is a white crystalline solid that forms a colorless solution in water . It’s freely soluble in water and ethylene glycol, but insoluble in diethyl ether . Piperazine is also freely soluble in water and ethylene glycol, but insoluble in diethyl ether .Scientific Research Applications
Application in Conducting Polymers
The compound is used in the synthesis of Silica-Polyaniline Nanocomposition. Oxalic acid is used in chemical doping to enhance the conductivity of synthesized by oxidative polymerization method . These nanocomposites are characterized using various techniques such as FTIR and SEM analysis .
Application in Wastewater Treatment
The compound plays a significant role in the efficient degradation of industrial wastewater containing high concentrations of chemical oxygen demand (COD) and ammonia nitrogen (NH3-N). It’s used in the catalytic wet air oxidation (CWAO) of industrial piperazine wastewater for removal .
Application in Crystallography
The compound has been used in the synthesis of new multicomponent solids of 9-ethyladenine and oxalic acid. The salt screening has been performed by mechanochemical and solvent crystallization processes .
Application in Magnetic Materials
The compound has been successfully synthesized under hydrothermal condition and characterized by single crystal X-ray crystallography, powder X-ray diffraction, thermogravimetric analysis, Fourier transform infrared (FTIR) spectroscopy . It exhibits a good 1D magnetism .
Application in Coordination Polymers
A new 4d–4f coordination polymer, [AgGd(pyzc)2(ox)·H2O)] (1) [pyzc = Pyrazine-2-carboxylate, ox = oxalate] has been successfully synthesized under hydrothermal conditions .
Application in Antiferromagnetic Materials
The compound has been used in the synthesis of a new quasi-one-dimensional antiferromagnet CoF2 (H2O)2 (pyrazine) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6)/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLXUBUCSXDDSG-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@@H]2C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid |
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